molecular formula C16H18FN3O3S B2371880 2-(2-fluorophenoxy)-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 2034536-94-0

2-(2-fluorophenoxy)-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No.: B2371880
CAS No.: 2034536-94-0
M. Wt: 351.4
InChI Key: NCAUILMTDTWQLR-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery, designed around the privileged 1,2,4-oxadiazole scaffold . The 1,2,4-oxadiazole heterocycle is renowned for its exceptional versatility as a bioisostere, commonly used to replace ester and amide functionalities to enhance metabolic stability and improve the pharmacokinetic profiles of lead compounds . This core structure is found in a range of commercially available drugs and is investigated for a wide spectrum of biological activities, including potential anticancer, anti-tubercular, and anti-inflammatory applications . The specific structure of this acetamide derivative incorporates two key pharmacophoric elements: a 2-fluorophenoxy acetamide chain and a tetrahydro-2H-thiopyran moiety linked to the central 1,2,4-oxadiazole ring. The fluorophenoxy group is a common feature in bioactive molecules and can influence the compound's lipophilicity, metabolic stability, and its ability to engage in key interactions with biological targets . The saturated thiopyran ring contributes to the three-dimensional structure and may influence the molecule's solubility and conformational flexibility. This unique combination makes it a valuable chemical tool for researchers exploring new therapeutic agents, particularly in screening programs for infectious diseases or oncology . Its primary research value lies in its potential as a building block for optimizing novel small-molecule inhibitors and as a probe for studying structure-activity relationships (SAR). This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3S/c17-12-3-1-2-4-13(12)22-10-14(21)18-9-15-19-16(20-23-15)11-5-7-24-8-6-11/h1-4,11H,5-10H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCAUILMTDTWQLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1C2=NOC(=N2)CNC(=O)COC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-fluorophenoxy)-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H18FN3O3S\text{C}_{15}\text{H}_{18}\text{F}\text{N}_3\text{O}_3\text{S}

This structure includes a fluorophenoxy group, an oxadiazole moiety, and a tetrahydrothiopyran component, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of oxadiazole, including compounds similar to the one , exhibit significant antimicrobial properties. For instance, a study highlighted that oxadiazole derivatives showed activity against Mycobacterium tuberculosis, with some compounds demonstrating IC50 values in the low micromolar range . This suggests that our compound may also possess similar antimicrobial properties due to the presence of the oxadiazole ring.

Cytotoxicity

In vitro assays have been conducted to assess the cytotoxic effects of the compound on various cancer cell lines. Preliminary results indicate that compounds with similar structural features can induce apoptosis in cancer cells. For example, derivatives containing the oxadiazole and acetamide functionalities have been shown to inhibit cell proliferation effectively .

The proposed mechanism of action for related compounds involves interference with cellular signaling pathways and induction of oxidative stress in target cells. The presence of the tetrahydrothiopyran group may enhance lipophilicity, allowing for better cell membrane penetration and increased bioavailability .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various oxadiazole derivatives against Mycobacterium tuberculosis, it was found that certain modifications significantly enhanced antimicrobial activity. The compound's structural components were crucial for its interaction with bacterial enzymes, leading to effective inhibition of bacterial growth.

CompoundIC50 (µM)Activity
Compound A5.0Active
Compound B15.0Moderate
Compound C (similar structure)3.0Highly Active

Case Study 2: Cytotoxic Effects on Cancer Cells

A series of experiments evaluated the cytotoxic effects of structurally related compounds on human cancer cell lines. The results demonstrated that modifications in the acetamide and oxadiazole groups influenced cytotoxicity levels.

CompoundCell LineIC50 (µM)
Compound DA549 (Lung Cancer)10.5
Compound EHeLa (Cervical Cancer)7.8
This compoundMCF7 (Breast Cancer)TBD

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of their chemical and pharmacological profiles:

N-(2-Fluorophenyl)acetamide Derivatives

  • 2-[[4-Amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-fluorophenyl)acetamide (CAS 842977-01-9) Structure: Replaces the oxadiazole ring with a 1,2,4-triazole and substitutes the thiopyran group with a 3-ethoxyphenyl moiety. Key Differences:
  • The triazole ring enhances π-π stacking but reduces metabolic stability compared to oxadiazole.
  • The ethoxyphenyl group increases hydrophobicity (logP ≈ 3.2) relative to the thiopyran (logP ≈ 2.8) in the target compound .
    • Activity : Exhibits moderate antimicrobial activity (MIC = 16 µg/mL against S. aureus), suggesting that the triazole-thioether linkage may compromise potency compared to oxadiazole-based analogs .

Oxadiazole-Containing Acetamides

  • N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide Structure: Substitutes the fluorophenoxy group with a trifluoromethylphenyl moiety and replaces the oxadiazole with a thiadiazole ring. Key Differences:
  • The trifluoromethyl group enhances electron-withdrawing effects, increasing acidity (pKa ≈ 8.5 vs. 9.2 for the target compound).
  • Thiadiazole’s sulfur atom improves metal-binding capacity but reduces oral bioavailability due to higher polar surface area . Activity: Demonstrates anti-inflammatory activity (IC₅₀ = 12 µM for COX-2 inhibition), outperforming non-fluorinated analogs but lagging behind fluorophenoxy derivatives in selectivity .

Fluorophenyl-Substituted Heterocycles

  • 2-{[4-Ethyl-5-(Thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (CAS 561295-12-3) Structure: Features a 4-fluorophenyl group instead of 2-fluorophenoxy and incorporates a thiophene-substituted triazole. Key Differences:
  • The 4-fluorophenyl group improves membrane permeability but reduces hydrogen-bond donor capacity.
  • Thiophene enhances aromatic interactions but introduces susceptibility to oxidative metabolism .

Research Findings and Mechanistic Insights

  • Metabolic Stability : The oxadiazole ring in the target compound confers resistance to cytochrome P450-mediated oxidation compared to triazole or thiadiazole analogs .
  • Solubility : The thiopyran moiety improves aqueous solubility (≈25 mg/mL) relative to purely aromatic substituents (e.g., ethoxyphenyl: ≈15 mg/mL) .
  • Receptor Binding: Molecular docking studies suggest that the 2-fluorophenoxy group forms stable halogen bonds with kinase targets (e.g., EGFR), a feature less pronounced in 4-fluorophenyl derivatives .

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